molecular formula C7H6N2O2S B15053246 5-(2-Thienyl)hydantoin CAS No. 4052-58-8

5-(2-Thienyl)hydantoin

Cat. No.: B15053246
CAS No.: 4052-58-8
M. Wt: 182.20 g/mol
InChI Key: XQZQMAOUAIJWOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It belongs to the class of hydantoins, which are heterocyclic organic compounds containing a five-membered ring structure composed of two nitrogen atoms, one sulfur atom, and two oxygen atoms . This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Chemical Reactions Analysis

Types of Reactions

5-(2-Thienyl)hydantoin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted hydantoins .

Mechanism of Action

The mechanism of action of 5-(2-Thienyl)hydantoin involves its interaction with molecular targets and pathways in biological systems. For instance, hydantoin derivatives are known to prolong neuronal sodium channel inactivation, which inhibits excitatory neurotransmitter release . This mechanism is particularly relevant in their anticonvulsant activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Thienyl)hydantoin is unique due to the presence of the thienyl group, which imparts distinct chemical and biological properties compared to other hydantoins. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-thiophen-2-ylimidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c10-6-5(8-7(11)9-6)4-2-1-3-12-4/h1-3,5H,(H2,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZQMAOUAIJWOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2C(=O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20341523
Record name 5-(2-THIENYL)HYDANTOIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4052-58-8
Record name 5-(2-THIENYL)HYDANTOIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.